molecular formula C14H14N6 B2463791 N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine CAS No. 1706446-98-1

N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B2463791
CAS No.: 1706446-98-1
M. Wt: 266.308
InChI Key: NRVPSKRRQKMIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine is a compound that features an imidazole ring, a pyrimidine ring, and a benzene ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the pyrimidine ring is a six-membered heterocyclic compound with two nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine are currently unknown. The compound is a derivative of imidazole, a heterocyclic compound known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives often interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to exert a wide range of effects at the molecular and cellular level, depending on their specific targets . These can include modulation of receptor or enzyme activity, alteration of signal transduction pathways, and changes in gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling with a benzene diamine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the nitro groups on the benzene ring can produce benzene diamines .

Scientific Research Applications

N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyrimidine derivatives, such as:

Uniqueness

N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine is unique due to its specific combination of imidazole, pyrimidine, and benzene rings, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable subject of research .

Properties

IUPAC Name

4-N-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c1-10-17-13(19-12-4-2-11(15)3-5-12)8-14(18-10)20-7-6-16-9-20/h2-9H,15H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVPSKRRQKMIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.